Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 3-Acetate exhibits remarkable structural complexity with the molecular formula C24H27NO7 and a molecular weight of 441.47 grams per mole. The compound adopts an α-anomeric configuration at the glycosidic linkage, establishing a specific three-dimensional arrangement that influences its chemical reactivity and biological interactions. The stereochemical configuration follows the D-glucose pattern with defined chirality centers at positions 1, 2, 3, 4, and 5 of the pyranose ring, where the α-linkage positions the benzyl aglycone in an axial orientation relative to the ring plane.
The protective group strategy employed in this molecule demonstrates sophisticated carbohydrate chemistry principles. The benzylidene acetal forms a rigid bicyclic system spanning the 4,6-hydroxyl groups, creating a seven-membered dioxane ring fused to the pyranose core. This protection strategy locks the primary hydroxyl group at carbon-6 and the secondary hydroxyl at carbon-4 into a cyclic acetal, effectively preventing unwanted side reactions during subsequent synthetic transformations. The acetamido group at the 2-position replaces the natural hydroxyl functionality found in glucose, introducing both steric bulk and hydrogen bonding capacity through the amide functionality.
The benzyl aglycone attachment represents a common glycoside protecting group that can be selectively removed through hydrogenolysis conditions. This group provides stability to the glycosidic bond while allowing for orthogonal deprotection strategies in multi-step synthetic sequences. The acetyl group protecting the 3-hydroxyl position can be readily removed under basic conditions, providing access to selective functionalization at this position. The overall molecular architecture creates a highly functionalized glucose derivative with multiple sites for selective chemical modification.
Table 1: Key Structural Parameters of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 3-Acetate
| Parameter | Value |
|---|---|
| Molecular Formula | C24H27NO7 |
| Molecular Weight | 441.47 g/mol |
| Chemical Abstracts Service Number | 13343-64-1 |
| Anomeric Configuration | α-D |
| Protective Groups | Benzylidene (4,6-acetal), Acetyl (3-position), Benzyl (aglycone) |
| Functional Groups | Acetamido (2-position), Ester (3-acetate), Acetal (4,6-benzylidene) |
Crystallographic Analysis of Benzylidene Acetal Protection
Crystallographic analysis of benzylidene-protected glucopyranoside derivatives provides crucial insights into the conformational preferences and intermolecular interactions of these complex carbohydrate structures. Related crystallographic studies on similar benzylidene-protected compounds reveal important structural features that apply to Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 3-Acetate. The benzylidene acetal protection creates a rigid seven-membered dioxane ring that significantly influences the overall molecular conformation and crystal packing arrangements.
In analogous structures such as 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose, X-ray diffraction studies demonstrate that these compounds crystallize in monoclinic space groups with specific cell parameters. The crystal structure reveals that the 4,6-O-benzylidene-glucopyranose moiety adopts a chair conformation for the pyranose ring, with the benzylidene acetal forming a seven-membered ring in a chair-like conformation. The phenyl ring of the benzylidene group typically adopts an equatorial orientation to minimize steric interactions with the carbohydrate framework.
The crystallographic data indicates that adjacent molecules in the crystal lattice are stabilized through carbon-hydrogen to oxygen hydrogen bonding interactions. These weak intermolecular forces contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound. The benzylidene protection strategy effectively rigidifies the molecular structure, reducing conformational flexibility and creating well-defined intermolecular contact surfaces that facilitate crystal formation.
Table 2: Crystallographic Parameters for Related Benzylidene-Protected Glucopyranosides
| Compound Type | Space Group | Cell Parameters | Intermolecular Interactions |
|---|---|---|---|
| Benzylidene-Protected Glucopyranose | Monoclinic P21 | a = 5.691 Å, b = 7.770 Å, c = 22.503 Å | C-H···O hydrogen bonds |
| Related Derivatives | Orthorhombic P212121 | a = 12.479 Å, b = 19.202 Å, c = 19.654 Å | Dioxane ring stabilization |
The rigidity imposed by the benzylidene acetal protection influences the three-dimensional shape of the molecule and affects its chemical reactivity patterns. The locked conformation prevents rotation around the carbon-4 to carbon-6 bond, creating a predictable spatial arrangement that facilitates stereoselective reactions at other positions on the molecule. This conformational control represents a key advantage of benzylidene protection in carbohydrate synthesis, enabling precise control over reaction outcomes through steric and electronic effects.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural confirmation and conformational information for Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 3-Acetate. Proton Nuclear Magnetic Resonance data reveals characteristic chemical shifts and coupling patterns that confirm the stereochemical configuration and protective group arrangements. The anomeric proton appears as a doublet at approximately 4.93 parts per million with a coupling constant of 3.5 Hertz, consistent with an α-anomeric configuration where the dihedral angle between H-1 and H-2 creates a small coupling constant.
The benzylidene acetal proton produces a distinctive singlet at 5.57 parts per million, confirming the formation of the seven-membered dioxane ring spanning the 4,6-positions. The aromatic protons from both the benzylidene phenyl group and the benzyl aglycone appear in the 7.33 to 7.51 parts per million region as complex multiplets, integrating for a total of ten protons. The acetyl methyl group of the 3-acetate appears as a sharp singlet, while the acetamido methyl group shows a characteristic chemical shift that confirms the amide functionality at the 2-position.
The coupling patterns observed in the Nuclear Magnetic Resonance spectrum provide valuable information about the ring conformation and stereochemistry. The H-2, H-3, H-4, and H-5 protons exhibit complex multipicity patterns that reflect the axial and equatorial orientations of these protons in the chair conformation of the glucopyranose ring. The H-6 and H-6' protons appear as a complex multiplet in the 3.59 to 3.75 parts per million region, showing the expected geminal coupling and differential chemical shifts due to the benzylidene acetal constraint.
Table 3: Key Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-1 (Anomeric) | 4.93 | Doublet | J = 3.5 |
| Benzylidene CH | 5.57 | Singlet | - |
| Acetyl CH3 | 1.82 | Singlet | - |
| Aromatic Protons | 7.33-7.51 | Multiplet | - |
| H-6, H-6' | 3.59-3.75 | Multiplet | J = 9-10.2 |
Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The acetamido group produces distinctive carbonyl stretching vibrations, while the benzylidene acetal shows characteristic carbon-hydrogen stretching patterns. The acetyl ester carbonyl appears at a frequency distinct from the amide carbonyl, allowing for differentiation between these functional groups. The aromatic carbon-hydrogen stretching vibrations from the phenyl rings appear in the expected high-frequency region, confirming the presence of the aromatic protective groups.
Properties
IUPAC Name |
[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHDLGFMYNIGA-AUQUAXPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119290 | |
| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-64-1 | |
| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves multiple stepsThe acetylation of the amino group and the benzylation of the hydroxyl groups are critical steps in the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the acetyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Synthetic Intermediate for Carbohydrate Chemistry
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-acetate is primarily utilized as a synthetic intermediate in the synthesis of carbohydrates and oligosaccharides. The compound's structure facilitates the introduction of functional groups that are essential for the development of complex carbohydrate derivatives.
Antiviral Activity
Recent studies have indicated that derivatives of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). In vitro experiments demonstrated that these compounds could enhance viral replication and outgrowth efficacy, suggesting their potential role in developing antiviral therapies .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related benzyl derivatives. For instance, certain N-benzyl substituted acetamides have shown promising results in animal seizure models, indicating their potential as new anticonvulsants . This highlights the versatility of benzyl derivatives in addressing neurological disorders.
Biochemical Research Applications
The compound serves as a biochemical tool in proteomics research due to its ability to modify proteins through glycosylation. This modification can influence protein stability, activity, and interactions, making it a valuable asset for studying protein functions and mechanisms .
Case Study 1: Synthesis of Glycopeptides
In a study focusing on the synthesis of glycopeptide derivatives, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside was utilized to create functionalized amino acids with enhanced biological activity. The resulting compounds exhibited improved interactions with biological targets compared to their non-glycosylated counterparts .
Case Study 2: Structure-Activity Relationship Studies
A series of structure-activity relationship studies have been conducted on related compounds to determine how modifications affect their pharmacological properties. These studies revealed that specific substituents on the benzyl group can significantly enhance anticonvulsant activity while reducing toxicity . Such insights are crucial for drug design and development.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves its interaction with glycan-binding proteins. The compound mimics natural glycans, allowing researchers to study glycan-protein interactions and the pathways involved in glycan recognition and signaling .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 3-Acetate (Target) | C₂₄H₂₇NO₇ | 441.47 | 3-O-acetate, 4,6-O-benzylidene | 13343-64-1 |
| Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside | C₂₂H₂₅NO₆ | 399.44 | β-anomer, 3-OH free | 13343-61-8 |
| Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside | C₂₂H₂₃NO₇ | 413.42 | 3-ketone, 4,6-O-benzylidene | - |
| Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside | C₂₉H₃₁NO₆ | 489.56 | 3-O-benzyl, 4,6-O-benzylidene | - |
| Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-4,6-benzylidene-α-D-glucopyranoside | C₅₀H₅₃NO₁₀ | 852.96 | 3-O-fucosyl (tri-O-benzyl), 4,6-O-benzylidene | - |
Key Observations :
- Anomeric Configuration: The α-configuration in the target compound contrasts with β-anomers (e.g., CAS 13343-61-8), which exhibit distinct glycosylation reactivity. β-Anomers are often more resistant to enzymatic hydrolysis .
- C3 Modifications: The 3-O-acetate in the target compound enhances lability under basic conditions compared to 3-O-benzyl or 3-ketone derivatives. For example, 3-O-benzyl groups (C₂₉H₃₁NO₆) require harsher conditions (e.g., hydrogenolysis) for deprotection .
- Functional Group Impact: The 3-ketone derivative (C₂₂H₂₃NO₇) serves as a precursor for further reductions or nucleophilic additions, whereas the 3-O-acetate is a leaving group in glycosylation reactions .
Target Compound (3-O-Acetate) :
- Role: Acts as a glycosyl acceptor or donor in enzymatic and chemical glycosylations. The 3-O-acetate can be selectively hydrolyzed to expose the 3-OH for further functionalization .
- Synthesis : Prepared via acetylation of the 3-OH intermediate using acetic anhydride or acetyl chloride under mild conditions. For example, describes similar acetylations using DMSO/Et₃N .
Beta-Anomer (CAS 13343-61-8) :
- Applications: Used in disaccharide syntheses via Koenigs-Knorr reactions. Its β-configuration stabilizes axial glycosidic bonds, as seen in , where it forms β-linked galactopyranosides .
- Limitations: The free 3-OH in the β-anomer requires additional protection steps for selective glycosylation, unlike the pre-acetylated target compound .
3-O-Benzyl Derivative (C₂₉H₃₁NO₆) :
- Stability : The benzyl group resists acidic and basic conditions, making it suitable for multi-step syntheses. highlights its use in iterative glycosylations to build oligosaccharides .
- Deprotection : Requires catalytic hydrogenation, which may interfere with acid-sensitive functionalities .
3-O-Fucosyl Derivative (C₅₀H₅₃NO₁₀) :
- Complexity : The fucosyl moiety introduces branching and mimics natural glycans. This compound is pivotal in synthesizing tumor-associated antigens (e.g., Lewis X) .
- Challenges : Steric hindrance from the tri-O-benzyl fucose slows reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Physical Properties and Solubility
Biological Activity
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-acetate (CAS Number: 13343-63-0) is a synthetic carbohydrate derivative with significant potential in glycobiology and medicinal chemistry. This compound is recognized for its structural complexity and biological relevance, particularly in the modulation of immune responses and as a synthetic intermediate in oligosaccharide synthesis.
The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound exhibits a crystalline form and has a melting point range of 256°C to 261°C (decomposition) .
Immunomodulatory Effects
Research indicates that derivatives of this compound can exhibit immunomodulatory properties. For instance, studies have shown that certain glycosylated compounds can enhance phagocytosis and stimulate immune cell activity. The immunostimulatory effects are attributed to the ability of these compounds to mimic natural polysaccharides, which are known to interact with immune receptors .
Table 1: Summary of Biological Activities
Antiviral Properties
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside derivatives have shown promise in antiviral applications. Research suggests that modifications to carbohydrate structures can inhibit viral entry by blocking receptor interactions on host cells, potentially providing a therapeutic avenue against viruses such as SARS-CoV-2 .
Case Studies
-
Phagocytic Activity Enhancement
A study involving synthetic oligosaccharides derived from benzyl glycosides demonstrated their ability to significantly enhance phagocytic activity in macrophages. The most active derivative was noted to be comparable to naturally occurring β-(1→3)-glucans, which are well-known for their immunomodulatory properties . -
Synthesis and Application
In synthetic chemistry, Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside has been effectively utilized as an intermediate for the synthesis of more complex carbohydrate structures. This application is vital in developing new glycosylated therapeutics that exhibit enhanced biological activities .
Chemical Reactions Analysis
Reaction Examples
Several notable reactions involving this compound are highlighted below:
-
Condensation Reactions : Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside can be condensed with various sugar derivatives such as 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in nitromethane-benzene mixtures to form more complex structures like trisaccharides .
-
Cleavage Reactions : The cleavage of the benzylidene group under acidic conditions (e.g., using hot acetic acid) leads to the formation of diol derivatives, which can further undergo deacetylation to yield disaccharides .
Reaction Conditions
The following table summarizes typical reaction conditions for synthesizing derivatives of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate:
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Glycosylation | Toluene-4-sulfonic acid in DMF at room temperature | Up to 95% |
| Deprotection | Hot aqueous acetic acid | Variable |
| Condensation | Nitromethane-benzene with mercuric cyanide | High |
Biological Activities
This compound has been studied for its biological activities, particularly its interactions with enzymes involved in carbohydrate metabolism. Its structural similarity to natural sugars allows it to mimic or inhibit certain biological processes.
Enzymatic Interactions
Research has shown that this compound can interact with various glycosyltransferases and glycosidases, influencing their activity and potentially serving as a competitive inhibitor in specific pathways .
Therapeutic Potential
Due to its ability to modulate glycosylation processes, this compound may have implications in therapeutic applications related to viral infections and metabolic disorders .
Q & A
Q. What are the optimized synthetic routes for preparing Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside derivatives?
Methodological Answer: The compound is synthesized via regioselective benzylidene protection and subsequent acetylation. For example, allylation at the 3-OH position is achieved by stirring benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside in DMF with barium oxide, barium hydroxide octahydrate, and allyl bromide, yielding 95% product after crystallization from methanol-pyridine-water . Key steps include temperature control (room temperature for initial mixing, heating to dissolve precipitates) and purification via selective precipitation. Structural confirmation relies on [α]D, IR (e.g., 3340 cm⁻¹ for NH stretch), and melting point analysis .
Q. How are protecting groups (e.g., benzylidene, acetyl) strategically employed in modifying this compound?
Methodological Answer: The benzylidene group at the 4,6-positions provides regioselective protection, enabling functionalization at the 3-OH position. Acetylation at the 3-OH is achieved using acetic anhydride in pyridine or via mixed anhydride methods. For example, 3-O-allyl derivatives are synthesized by reacting with allyl bromide under basic conditions (BaO/Ba(OH)₂), while acetyl groups are introduced using acetic anhydride or acetyl chloride . Deprotection of benzylidene is performed via hydrogenolysis or acid hydrolysis, depending on downstream applications .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR identifies proton environments (e.g., benzylidene aromatic protons at δ 7.3–7.5 ppm, acetyl CH₃ at δ 2.0–2.1 ppm).
- ¹³C NMR confirms glycosidic linkages and acetylation (e.g., C=O at ~170 ppm for acetates). High-resolution mass spectrometry (HRMS-FAB) validates molecular weight, while IR spectroscopy detects functional groups (e.g., NH at 3340 cm⁻¹, C=O at 1660 cm⁻¹) . Polarimetry ([α]D) and melting point analysis further corroborate purity .
Advanced Research Questions
Q. How is this compound utilized in studying bacterial cell wall biosynthesis (e.g., Lipid II synthesis)?
Methodological Answer: The compound serves as a precursor for Lipid II analogs, critical in bacterial peptidoglycan assembly. Its 4,6-O-benzylidene and 3-acetate groups stabilize the glycan backbone during enzymatic assays. For example, glycosyltransferases (e.g., MraY) are studied by coupling the compound with lipid-phosphates, monitored via HPLC or radiolabeled substrates. The benzylidene group enhances solubility in organic phases, facilitating interfacial enzyme activity analysis .
Q. What strategies address low yields in disaccharide synthesis using this compound as a glycosyl donor?
Methodological Answer: Low yields in glycosylation (e.g., <5% in disaccharide formation) are mitigated by:
- Donor activation : Using imidate or thioglycoside donors (e.g., ethyl 1-thio-β-D-glycopyranoside) with NIS/TfOH promoters .
- Solvent optimization : Anhydrous dichloromethane or toluene minimizes hydrolysis.
- Temperature control : Reactions at −40°C to 0°C reduce side reactions . Evidence shows that substituting allyl or benzyl ethers with electron-withdrawing groups (e.g., phthalimido) improves leaving-group ability, enhancing coupling efficiency .
Q. How is this compound applied in enzymatic assays to probe glycosidase/transferase specificity?
Methodological Answer: The compound is used as a substrate to study enzyme kinetics and inhibition. For example:
- Glycosidases : Incubate with β-N-acetylglucosaminidases and monitor hydrolysis via TLC or fluorescent tags. The benzylidene group’s rigidity provides insights into steric effects on enzyme binding .
- Glycosyltransferases : Couple with UDP-sugars and detect product formation using MALDI-TOF MS. The 3-acetate group’s stereochemistry influences acceptor-site recognition .
Q. What are the challenges in regioselective deprotection of benzylidene/acetyl groups during oligosaccharide synthesis?
Methodological Answer: Selective deprotection requires tailored conditions:
- Benzylidene removal : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (80% acetic acid, 60°C). Competing acetate hydrolysis is minimized by shorter reaction times .
- Acetate removal : Use NaOMe/MeOH at −10°C to preserve benzylidene groups. For example, deacetylation of Benzyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside in MeOH/CH₂Cl₂ yields the 4,6-O-benzylidene derivative without side reactions .
Methodological Considerations
- Safety : Handle barium oxide and allyl bromide in fume hoods; follow P201/P210 safety protocols (evacuate heat/sparks) .
- Catalysts : Scandium triflate (Sc(OTf)₃) enhances glycosylation efficiency under mild conditions .
- Troubleshooting : Low yields in hydrogenolysis may indicate catalyst poisoning; pre-treat Pd-C with acetic acid to remove inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
